CD666 vs. CD437: Superior Therapeutic Window in Normal Human Bronchial Epithelial Cells
In a direct head-to-head comparison using growth inhibition (GI50) assays, CD666 demonstrated a clear selectivity advantage over CD437 in normal human bronchial epithelial (NHBE) cells. CD666 exhibited a GI50 value >10 μM, indicating minimal cytotoxicity toward normal tissue, whereas CD437 was highly potent with a GI50 of 0.019 μM, revealing significant toxicity to normal cells [1]. This difference in therapeutic window is critical for selecting a tool compound for in vivo studies or for applications where preservation of normal tissue function is paramount.
| Evidence Dimension | Growth Inhibition (GI50) in NHBE Cells |
|---|---|
| Target Compound Data | >10 μM |
| Comparator Or Baseline | CD437: 0.019 μM |
| Quantified Difference | >500-fold difference in potency (CD666 is less toxic) |
| Conditions | NHBE cell line, 96-well plate assay, 72-hour incubation, MTT endpoint |
Why This Matters
This quantitative difference in normal cell cytotoxicity directly informs procurement for assays where a wider safety margin is required, as CD437's toxicity would preclude its use in long-term or in vivo models involving normal tissues.
- [1] American Association for Cancer Research (AACR). (n.d.). Table 2: Compound RAR/RXR Selectivity and GI (IC50, μM). Retrieved from AACR Journals. View Source
